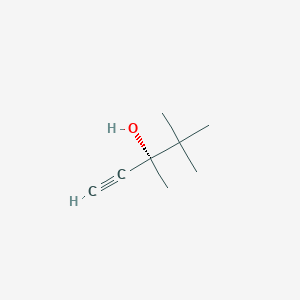
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-, also known as (S)-3,4,4-trimethyl-1-pentyn-3-ol, is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-designation indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- can be achieved through various synthetic routes. One common method involves the alkylation of acetylene with a suitable alkyl halide in the presence of a strong base, followed by the addition of a hydroxyl group to the resulting alkyne . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and efficiency. These processes may include continuous flow reactors and advanced purification techniques to ensure the desired enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions . The alkyne group can undergo addition reactions with nucleophiles, while the hydroxyl group can form hydrogen bonds and participate in polar interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,4-Trimethyl-1-pentyn-3-ol: Similar structure but may differ in stereochemistry.
1-Pentyn-3-ol, 3,4-dimethyl-: Similar alkyne and hydroxyl groups but with different alkyl substituents.
3-Ethyl-1-pentyn-3-ol: Similar functional groups but with different alkyl chain length.
Uniqueness
1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
38484-41-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3S)-3,4,4-trimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3/t8-/m1/s1 |
InChI-Schlüssel |
XXWIEGOAVMLISY-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@](C#C)(C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C(C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















